ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a valuable structure in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate are currently unknown. This compound is a derivative of the 1,2,4-triazole class , which is known to interact with a variety of biological targets, depending on the specific functional groups attached to the triazole ring
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . The specific interactions of this compound with its targets would depend on the nature of the targets and the surrounding biochemical environment.
Biochemical Pathways
Other 1,2,4-triazole derivatives have been shown to affect a variety of pathways, including those involved in cancer and neuroprotection . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their ability to form hydrogen bonds, which can improve their pharmacokinetic properties .
Result of Action
Other 1,2,4-triazole derivatives have been shown to have a variety of effects, including cytotoxic activity against cancer cells and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring under specific reaction conditions. One method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms in the triazole ring is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-1-yl)acetic acid: Similar triazole ring structure but different functional groups.
1-(1H-1,2,4-Triazol-1-yl)ethanol: Contains a triazole ring with an ethanol group.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Features a triazole ring attached to a benzoic acid moiety.
Uniqueness
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZINXZYOGWBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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